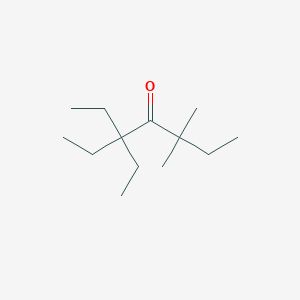

3,3-Diethyl-5,5-dimethylheptan-4-one

Description

Contextualization within Highly Branched Aliphatic Ketones

Highly branched aliphatic ketones are organic compounds containing a carbonyl functional group (C=O) flanked by bulky alkyl substituents. nih.govrsc.org This structural feature distinguishes them from their linear or less-branched isomers, leading to significant differences in their physicochemical properties. The extensive branching in molecules like 3,3-diethyl-5,5-dimethylheptan-4-one increases the molecule's sphericity, which typically reduces the surface area available for intermolecular London dispersion forces. This often results in lower boiling points compared to straight-chain isomers of similar molecular weight.

The structure of this compound, with two ethyl groups on one α-carbon and two methyl groups on the other α'-carbon adjacent to a central ketone, creates a sterically crowded environment around the carbonyl functional group. This crowding influences not only its physical properties but also its chemical behavior.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

|---|---|---|---|

| This compound | C₁₃H₂₆O | 198.34 | 62692-64-2 |

Theoretical and Synthetic Significance of Sterically Hindered Carbonyl Systems

The core of interest in compounds like this compound lies in the concept of steric hindrance. Steric hindrance refers to the spatial arrangement of atoms or groups at or near a reacting site that impedes a chemical reaction. libretexts.orgmasterorganicchemistry.com In sterically hindered carbonyl systems, the bulky alkyl groups physically obstruct the trajectory of incoming nucleophiles, making nucleophilic addition to the electrophilic carbonyl carbon significantly more difficult. libretexts.org

This steric shielding has profound theoretical implications:

Reactivity: The rate of nucleophilic addition is substantially lower for hindered ketones compared to unhindered ones like acetone (B3395972). Reactions that proceed readily with simple ketones may require more forcing conditions (e.g., higher temperatures, stronger reagents) or may not occur at all with highly branched ketones. masterorganicchemistry.com

Equilibrium: Steric strain can influence the position of equilibrium in reversible reactions. For example, the formation of cyanohydrins or hemiacetals is less favorable for sterically hindered ketones.

Stereoselectivity: The bulky substituents can create a chiral environment or influence the facial selectivity of an attack, which is a key concept in asymmetric synthesis.

The synthesis of such compounds is also a challenge. Standard methods for ketone synthesis, such as the oxidation of secondary alcohols or Friedel-Crafts acylation, may be inefficient due to the steric bulk of the target molecule. Specialized synthetic strategies are often required. Recent advancements have focused on methods like the α-alkylation of less-hindered ketones with alcohols, a process that can build up complex, branched structures. mdpi.comunibs.it Another approach involves radical N-heterocyclic carbene (NHC) catalysis, which has shown promise in synthesizing sterically hindered dialkyl ketones. researchgate.net

Overview of Current Academic Research Landscape for Structurally Analogous Compounds

While dedicated research on this compound is sparse, the broader field of sterically hindered and highly branched ketones is an active area of investigation. Research often focuses on developing new synthetic methodologies and understanding the unique reactivity patterns these molecules exhibit.

Synthetic Advances: Recent studies have explored innovative catalytic systems for the synthesis of branched ketones. For instance, research into the α-alkylation of aliphatic ketones using alcohols as alkylating agents highlights a green and atom-economical approach to producing long-chain and branched ketones. mdpi.comunibs.it These products are of interest as potential fuel precursors. The development of N-heterocyclic carbene (NHC) catalysis has also provided new routes to sterically demanding ketones through radical coupling mechanisms. researchgate.net

Spectroscopic Characterization: The characterization of highly branched ketones relies heavily on spectroscopic techniques. The principles of infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are well-established for identifying carbonyl compounds.

Infrared (IR) Spectroscopy: Saturated aliphatic ketones typically exhibit a strong, sharp absorption band for the C=O stretching vibration in the region of 1715 cm⁻¹. pressbooks.publibretexts.org The exact position can be influenced by the local electronic and steric environment, but it remains a key diagnostic feature.

¹³C NMR Spectroscopy: The carbonyl carbon atom is highly deshielded and produces a characteristic signal in the downfield region of the spectrum, typically between 200-215 ppm for saturated ketones. pressbooks.pub

¹H NMR Spectroscopy: Protons on the α-carbons to the carbonyl group typically resonate in the 2.0-2.5 ppm range. libretexts.org The complex splitting patterns in a molecule like this compound would provide detailed information about its intricate structure.

Theoretical spectroscopic studies on related ketones help in predicting and interpreting experimental data, providing insights into conformational preferences and vibrational modes. acs.orgnih.gov

Table 2: Expected Spectroscopic Data for a Highly Branched Aliphatic Ketone

| Spectroscopic Technique | Characteristic Signal | Expected Range/Region |

|---|---|---|

| IR Spectroscopy | C=O Stretch | ~1715 cm⁻¹ |

| ¹³C NMR | Carbonyl Carbon (C=O) | 200 - 215 ppm |

Data based on general spectroscopic principles for aliphatic ketones. pressbooks.publibretexts.org

Structure

3D Structure

Properties

CAS No. |

62692-64-2 |

|---|---|

Molecular Formula |

C13H26O |

Molecular Weight |

198.34 g/mol |

IUPAC Name |

3,3-diethyl-5,5-dimethylheptan-4-one |

InChI |

InChI=1S/C13H26O/c1-7-12(5,6)11(14)13(8-2,9-3)10-4/h7-10H2,1-6H3 |

InChI Key |

MNRMRWVTFIBNFO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)C(=O)C(CC)(CC)CC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,3 Diethyl 5,5 Dimethylheptan 4 One

Retrosynthetic Analysis and Strategic Disconnections for the Heptanone Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex target molecules. For 3,3-Diethyl-5,5-dimethylheptan-4-one, the primary strategic disconnections involve the formation of the carbon-carbon bonds alpha to the carbonyl group. Two logical retrosynthetic pathways emerge from the disconnection of the bonds adjacent to the ketone functionality.

Scheme 1: Retrosynthetic Analysis of this compound

Disconnection A (Acylation approach): This pathway involves the disconnection of the bond between the carbonyl carbon and one of the adjacent quaternary carbons. This leads to two potential synthons: a triethylacetyl cation equivalent and a t-butyl anion equivalent, or a pivaloyl cation equivalent and a triethylmethyl anion equivalent. The corresponding synthetic equivalents would be an activated carboxylic acid derivative (e.g., an acyl chloride or a Weinreb amide) and an organometallic reagent.

Disconnection B (Alkylation approach): This strategy involves the disconnection of one of the ethyl or methyl groups from the alpha-carbons. This approach suggests a stepwise alkylation of a less substituted ketone precursor. For instance, the synthesis could commence from a simpler ketone that is sequentially alkylated to introduce the necessary steric bulk.

The feasibility of each approach is heavily dependent on overcoming the steric hindrance inherent in the target molecule.

Exploration of Carbon-Carbon Bond Forming Reactions for Sterically Demanding Precursors

The construction of the highly substituted carbon framework of this compound relies on effective carbon-carbon bond-forming reactions that can proceed efficiently in sterically crowded environments.

Alkylation and Acylation Strategies in Hindered Environments

The alkylation of enolates is a fundamental method for forming C-C bonds. However, for the synthesis of this compound, direct alkylation of a ketone precursor presents significant challenges. The formation of the desired quaternary centers often requires forcing conditions and can be plagued by side reactions such as O-alkylation and elimination. The choice of base and reaction conditions is critical to control the regioselectivity of enolate formation, especially when dealing with unsymmetrical ketone precursors. For instance, using a bulky base like lithium diisopropylamide (LDA) typically favors the formation of the kinetic enolate, which would involve deprotonation at the less hindered position. Conversely, thermodynamic control might favor the more substituted enolate, but achieving this selectively can be difficult.

A promising approach for alkylation at a more hindered site involves nickel-catalyzed allylic alkylation of unsymmetrical ketones, which has been shown to favor the more-substituted α-site. nih.govnih.gov This method could potentially be adapted for the introduction of the ethyl groups onto a suitable precursor.

Acylation reactions provide an alternative route. The reaction of a sterically hindered organometallic reagent with a suitable acylating agent is a plausible strategy. For example, the reaction of tert-butylmagnesium chloride with a highly substituted acyl chloride like 2,2-diethylbutanoyl chloride could, in principle, yield the target ketone. However, the high reactivity of Grignard reagents can lead to over-addition and the formation of tertiary alcohols. libretexts.org To circumvent this, less reactive organometallic reagents, such as organocadmium or organozinc compounds, can be employed. researchgate.net

Organometallic Reagent-Mediated Syntheses of Tertiary Ketones

The use of organometallic reagents is central to the synthesis of tertiary ketones. The reaction of organometallic compounds with carboxylic acid derivatives is a classic and effective method. organicchemistrydata.org A key challenge is to prevent the secondary reaction of the initially formed ketone with the organometallic reagent.

Weinreb Amide Chemistry: A highly effective strategy to avoid over-addition is the use of N-methoxy-N-methylamides (Weinreb amides). The reaction of an organolithium or Grignard reagent with a Weinreb amide forms a stable tetrahedral intermediate that does not collapse to the ketone until acidic workup. organicchemistrydata.org This allows for the controlled synthesis of ketones. For this compound, this could involve the reaction of tert-butyllithium (B1211817) with N-methoxy-N,2,2-triethylbutanamide.

Organocadmium and Organozinc Reagents: These reagents are generally less reactive than their Grignard or organolithium counterparts and often exhibit higher selectivity in the synthesis of ketones from acyl chlorides. researchgate.net The preparation of a sterically hindered organocadmium reagent, such as di-tert-butylcadmium, and its subsequent reaction with 2,2-diethylbutanoyl chloride could provide a viable route to the target molecule.

Below is a table summarizing potential organometallic approaches:

| Organometallic Reagent | Acylating Agent | Potential Advantages | Potential Challenges |

| tert-Butyllithium | N-methoxy-N,2,2-triethylbutanamide | High yield, prevents over-addition | Synthesis of the Weinreb amide precursor |

| Di-tert-butylcadmium | 2,2-Diethylbutanoyl chloride | High selectivity for ketone formation | Toxicity of cadmium reagents |

| tert-Butylmagnesium chloride | 2,2-Diethylbutanoyl chloride | Readily available starting materials | Prone to over-addition to form tertiary alcohol |

Multicomponent Reaction Approaches to Substituted Heptanones

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer an efficient alternative to traditional stepwise synthesis. While no specific MCR has been reported for the direct synthesis of this compound, the principles of MCRs could be applied to construct highly substituted ketone frameworks. For instance, a reaction involving a suitable enolate, an electrophile, and a carbonyl compound could potentially be designed. However, the extreme steric hindrance of the target molecule would likely pose a significant challenge for known MCRs.

Chemo- and Regioselective Considerations in the Synthesis of this compound

Chemo- and regioselectivity are paramount in any synthetic endeavor, and they are particularly critical in the construction of a molecule with the steric demands of this compound.

Chemoselectivity: In the context of organometallic additions to carboxylic acid derivatives, chemoselectivity refers to the preferential reaction at the carbonyl group without affecting other functional groups that might be present in the molecule. The use of less reactive organometallics or specialized acylating agents like Weinreb amides enhances chemoselectivity.

Regioselectivity: In alkylation strategies, regioselectivity is crucial when dealing with unsymmetrical ketone precursors. As mentioned earlier, the choice of base and reaction conditions dictates whether the kinetic or thermodynamic enolate is formed, thus controlling the site of alkylation. Achieving alkylation at the more sterically hindered α-position is a significant challenge that often requires specialized catalytic systems. nih.govnih.gov

Novel Synthetic Pathways to Address Steric Congestion

Overcoming the steric congestion in the synthesis of this compound may require unconventional approaches.

Use of Bulky Protecting Groups: A strategy could involve the use of a bulky temporary group to direct the stereochemical outcome of a reaction or to prevent unwanted side reactions.

Catalyst-Controlled Reactions: The development of new catalysts that can operate effectively in highly congested environments is a promising avenue. For example, nickel or palladium catalysts with specifically designed bulky ligands could facilitate the desired bond formations with high selectivity. Recent advancements in nickel-catalyzed α-alkylation of ketones at the more-hindered site exemplify this approach. nih.govnih.gov

Radical-Based Methodologies: Radical reactions are often less sensitive to steric effects than their ionic counterparts. A radical-based approach, perhaps involving the coupling of a tertiary radical with an acyl radical equivalent, could offer a novel disconnection for the synthesis of this highly hindered ketone.

The synthesis of this compound remains a challenging yet intriguing synthetic target. The successful construction of this molecule would not only provide access to a unique chemical entity but also push the boundaries of current synthetic methodologies for the creation of sterically demanding molecules.

Conformational Analysis and Stereoelectronic Effects in 3,3 Diethyl 5,5 Dimethylheptan 4 One

Theoretical and Experimental Approaches to Conformational Isomerism and Dynamics

Theoretical approaches, primarily quantum mechanical calculations such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for exploring the potential energy surface of this molecule. These methods can predict the relative energies of different conformers, the geometries of stable conformations, and the energy barriers to rotation around key single bonds. For a molecule like 3,3-Diethyl-5,5-dimethylheptan-4-one, computational models would likely focus on the rotation around the C3-C4 and C4-C5 bonds, which would be heavily influenced by the bulky ethyl and dimethyl groups.

Experimental techniques that could be employed to study the conformational preferences of this ketone include Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

NMR Spectroscopy: Variable-temperature NMR studies would be particularly insightful. By analyzing the changes in chemical shifts and coupling constants as a function of temperature, it is possible to deduce the populations of different conformers and the energy barriers between them. In sterically congested molecules, certain protons may become diastereotopic, leading to more complex NMR spectra that provide a wealth of structural information. While specific NMR data for this compound is not published, analogous systems show distinct signals for sterically non-equivalent groups at low temperatures.

X-ray Crystallography: If a suitable single crystal of the compound could be obtained, X-ray diffraction would provide a definitive picture of its solid-state conformation. This would reveal the precise bond lengths, bond angles, and dihedral angles, offering a static snapshot of the molecule's preferred geometry in the crystalline phase.

The dynamics of conformational interconversion in such a hindered ketone are expected to be significantly slower than in less substituted analogues. The bulky substituents would create substantial rotational barriers, potentially allowing for the isolation or at least the spectroscopic observation of individual conformers at low temperatures.

Table 1: Predicted Spectroscopic Data for Conformational Analysis of this compound Hypothetical data based on typical values for sterically hindered ketones.

| Spectroscopic Parameter | Predicted Value/Observation | Information Gained |

|---|---|---|

| 1H NMR Chemical Shift (α-CH2) | ~2.5-2.8 ppm | Electronic environment near the carbonyl group. |

| 13C NMR Chemical Shift (C=O) | >210 ppm | Highly deshielded carbonyl carbon due to alkyl substitution. |

| Rotational Barrier (C3-C4) | ~8-12 kcal/mol | Energy required to overcome steric hindrance between ethyl and dimethyl groups. |

Impact of Steric Repulsion on Molecular Geometry and Rotational Barriers around Key Bonds

The presence of two ethyl groups on one α-carbon and two methyl groups on the other creates a highly congested environment around the central carbonyl group of this compound. This steric repulsion is a dominant factor in determining the molecule's geometry and the energetic landscape of bond rotations.

The C-C-C bond angles around the quaternary carbons (C3 and C5) are expected to deviate from the ideal tetrahedral angle of 109.5° to accommodate the bulky alkyl groups. This distortion helps to alleviate steric strain by increasing the distance between interacting groups. The bond connecting the two quaternary carbons to the carbonyl carbon (C3-C4 and C4-C5) will also be subject to significant steric pressure, which may lead to a slight elongation of these bonds compared to less substituted ketones.

Intramolecular Interactions and Strain Energy Calculations within the Heptanone Scaffold

The primary sources of strain in this molecule are:

Torsional Strain: Arising from the eclipsing of bonds during rotation around the C-C single bonds. Due to the bulky substituents, even in staggered conformations, there will be significant gauche interactions contributing to torsional strain.

Steric Strain (van der Waals Strain): Resulting from non-bonded atoms being forced into close proximity, leading to repulsive forces. The interactions between the ethyl and dimethyl groups across the carbonyl group are a major source of steric strain.

Angle Strain: Caused by the deviation of bond angles from their ideal values. As mentioned, the C-C-C bond angles at the quaternary centers are likely to be distorted to relieve steric crowding, introducing angle strain.

Table 2: Estimated Contributions to Strain Energy in this compound Hypothetical data based on calculations for similar branched alkanes and ketones.

| Type of Strain | Estimated Contribution (kcal/mol) | Origin |

|---|---|---|

| Torsional Strain | 4 - 6 | Gauche interactions between alkyl groups. |

| Steric Strain | 5 - 8 | Repulsion between ethyl and dimethyl groups. |

| Angle Strain | 2 - 4 | Distortion of bond angles at C3 and C5. |

| Total Estimated Strain Energy | 11 - 18 | - |

Analysis of Inductive and Hyperconjugative Effects on Carbonyl Reactivity and Stability

Beyond steric considerations, the electronic properties of the alkyl substituents also influence the reactivity and stability of the carbonyl group in this compound through inductive and hyperconjugative effects.

Inductive Effect: Alkyl groups are electron-donating through the sigma bond network (+I effect). In this molecule, the four alkyl groups attached to the α-carbons (two ethyl and two methyl groups) collectively push electron density towards the carbonyl carbon. This increased electron density at the carbonyl carbon makes it less electrophilic and therefore less reactive towards nucleophilic attack compared to less substituted ketones.

Hyperconjugation: This is a stabilizing interaction that involves the delocalization of sigma-electrons from C-H or C-C bonds into an adjacent empty or partially filled p-orbital or a π-orbital. In the context of the carbonyl group, hyperconjugation can occur between the σ-electrons of the C-C and C-H bonds on the α-substituents and the π* anti-bonding orbital of the C=O bond. This interaction also donates electron density to the carbonyl group, contributing to its stability and reduced reactivity. The large number of C-C and C-H bonds adjacent to the carbonyl group in this compound would lead to significant hyperconjugative stabilization.

Both the inductive and hyperconjugative effects work in concert to increase the electron density on the carbonyl carbon, thereby reducing its electrophilicity. This electronic stabilization, combined with the severe steric hindrance, makes the carbonyl group in this compound significantly less reactive towards nucleophiles than that in simpler ketones like acetone (B3395972) or 2-butanone.

Reaction Mechanisms and Reactivity Profiles of 3,3 Diethyl 5,5 Dimethylheptan 4 One

Nucleophilic Addition Reactions to the Sterically Hindered Carbonyl Group

Nucleophilic addition is a characteristic reaction of ketones. However, the rate and equilibrium of these additions are highly sensitive to the steric environment around the carbonyl group. For 3,3-diethyl-5,5-dimethylheptan-4-one, the two bulky alkyl groups (a diethylmethyl group and a dimethylpropyl group) severely restrict access to the carbonyl carbon, making it less susceptible to nucleophilic attack compared to less hindered ketones. masterorganicchemistry.comlibretexts.org

In many chemical reactions, a competition exists between the formation of the most rapidly formed product (the kinetic product) and the most stable product (the thermodynamic product). This principle is particularly relevant in the context of nucleophilic additions to sterically hindered ketones.

Consider the hypothetical addition of a nucleophile, such as a Grignard reagent, to this compound. The approach of the nucleophile is severely impeded. The transition state leading to the addition product will be of high energy due to steric strain. If the reaction is reversible, allowing for an equilibrium to be established, the more stable product will be favored. However, many nucleophilic additions, especially those involving organometallic reagents or hydrides, are effectively irreversible. masterorganicchemistry.com In such cases, the reaction is under kinetic control, and the product that is formed faster will predominate. youtube.com For a highly hindered ketone like this, the activation energy for the addition is substantial, leading to slow reaction rates.

Disclaimer: The following data is hypothetical and for illustrative purposes to demonstrate the principles of kinetic versus thermodynamic control. No experimental data for this specific reaction of this compound has been reported in the available literature.

Interactive Table 4.1.1: Hypothetical Product Distribution in a Reversible Addition Reaction

| Temperature (°C) | % Kinetic Product | % Thermodynamic Product | Predominant Control |

| -78 | 85 | 15 | Kinetic |

| 25 | 40 | 60 | Mixed |

| 100 | 10 | 90 | Thermodynamic |

When a nucleophilic addition creates a new stereocenter, the possibility of diastereoselective or enantioselective synthesis arises. In the case of this compound, the starting material is achiral. Therefore, addition of an achiral nucleophile will result in a racemic mixture.

For diastereoselective control, a chiral nucleophile or a chiral auxiliary would be required. The extreme steric hindrance of the ketone could, in principle, lead to high levels of diastereoselectivity, as one face of the carbonyl may be more accessible than the other, even if both are hindered. nih.gov However, this same steric bulk would also likely necessitate highly reactive nucleophiles and harsh reaction conditions, which could undermine selectivity.

Enantioselective approaches would typically involve the use of a chiral catalyst to favor the formation of one enantiomer over the other. Again, the steric congestion around the carbonyl group presents a significant challenge for catalyst coordination and effective chiral induction.

Alpha-Hydrogen Reactivity and Enolization Equilibrium Studies

The hydrogens on the carbons adjacent to the carbonyl group (α-hydrogens) exhibit enhanced acidity due to the ability of the carbonyl group to stabilize the resulting conjugate base (the enolate) through resonance.

Like most ketones, this compound exists in equilibrium with its enol tautomers. Tautomers are constitutional isomers that readily interconvert. frontiersin.org The equilibrium between the keto and enol forms is known as keto-enol tautomerism. For most simple ketones, the keto form is significantly more stable and therefore predominates at equilibrium.

The structure of this compound has two different sets of α-hydrogens, leading to the possibility of two different enol forms. The formation of the enol involves the removal of an α-hydrogen and the formation of a carbon-carbon double bond. The significant steric bulk around the α-carbons in this molecule would likely destabilize the planar geometry of the enol's double bond, thus shifting the equilibrium even further towards the keto form compared to less substituted ketones. Theoretical studies have explored how substituents affect the stability of keto and enol forms. researchgate.net

Disclaimer: The following data is hypothetical and for illustrative purposes. Actual equilibrium constants for this compound are not available in the literature.

Interactive Table 4.2.1: Hypothetical Keto-Enol Equilibrium Constants

| Ketone | K_enol (approximate) | Predominant Form |

| Acetone (B3395972) | 1 x 10⁻⁶ | Keto |

| Cyclohexanone | 1 x 10⁻⁵ | Keto |

| This compound | 1 x 10⁻⁹ | Keto |

The interconversion between the keto and enol forms is typically slow but can be catalyzed by either acid or base.

Base-Catalyzed Enolization: A base removes an α-hydrogen to form an enolate ion, which is then protonated on the oxygen atom to yield the enol. The rate of this process is dependent on the acidity of the α-hydrogen and its accessibility to the base.

Acid-Catalyzed Enolization: The carbonyl oxygen is first protonated by an acid, making the carbonyl carbon more electrophilic. A weak base (like the solvent) then removes an α-hydrogen to form the enol.

For this compound, the steric hindrance around the α-hydrogens would be expected to decrease the rate of both acid- and base-catalyzed enolization. It can be challenging for a base to access these hydrogens, and the protonation of the enolate at the carbon is also sterically hindered. This is a known phenomenon in highly substituted ketones. nih.gov

Oxidation and Reduction Pathways of the Ketone Functionality

The carbonyl group of this compound can undergo both oxidation and reduction, although its steric hindrance will affect the feasibility and outcome of these reactions.

Reduction: The most common reduction of a ketone is its conversion to a secondary alcohol. This is typically achieved with metal hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). pharmaguideline.comlibretexts.org The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon. libretexts.org The severe steric hindrance in this compound would dramatically slow down the rate of reduction. gatech.edu While LiAlH₄ is a more powerful reducing agent than NaBH₄, both would likely require elevated temperatures and long reaction times to effect the reduction of this ketone. uop.edu.pk

Oxidation: A common oxidation reaction for ketones is the Baeyer-Villiger oxidation, which converts a ketone into an ester using a peroxyacid. organic-chemistry.org The mechanism involves the migration of one of the alkyl groups attached to the carbonyl carbon. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > primary alkyl > methyl. organic-chemistry.org In this compound, both alkyl groups attached to the carbonyl are quaternary. This extreme steric hindrance and the lack of a clear preference for migration would make the Baeyer-Villiger oxidation of this compound very challenging and likely to be extremely slow, if it proceeds at all. nih.gov

Rearrangement Reactions Involving the Highly Substituted Carbon Skeleton

The molecular architecture of this compound is characterized by a sterically congested carbonyl group flanked by two quaternary carbon centers. This high degree of substitution significantly influences its reactivity, particularly in rearrangement reactions where the migration of alkyl groups is a key step. Such reactions often proceed through intermediates where steric relief and the formation of more stable electronic species are driving forces. The study of these transformations provides insight into the intricate interplay of steric and electronic effects on the reactivity of highly branched acyclic ketones.

Several classical rearrangement reactions, if applied to derivatives of this compound, can be expected to yield structurally complex and unique products. These potential transformations include the Baeyer-Villiger oxidation, the Beckmann rearrangement of the corresponding oxime, and acid-catalyzed Wagner-Meerwein shifts typical of pinacol-type rearrangements.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation facilitates the conversion of a ketone into an ester through the insertion of an oxygen atom adjacent to the carbonyl carbon. wiley-vch.desolubilityofthings.com The reaction, typically mediated by a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), involves the migration of one of the alkyl groups attached to the carbonyl carbon to an adjacent oxygen atom. libretexts.org The migratory aptitude of the alkyl group is a critical factor in determining the product regioselectivity, with the general trend being: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. wiley-vch.de

In the case of this compound, the carbonyl group is flanked by two different quaternary-substituted alkyl groups: a 1,1-diethylpropyl group and a 1,1-dimethylpropyl (tert-pentyl) group. Both are tertiary alkyl groups, and predicting the migratory preference requires a nuanced assessment of their relative ability to stabilize the partial positive charge that develops during the migration step. Generally, the group that can better stabilize this charge will migrate preferentially. Due to the greater positive inductive effect and potential for hyperconjugation from the two ethyl groups compared to the two methyl groups, the 1,1-diethylpropyl group is expected to have a slightly higher migratory aptitude.

This leads to the predicted formation of two possible ester products, with the major product resulting from the migration of the more substituted 1,1-diethylpropyl group.

| Reactant | Reagent | Migrating Group | Product | Predicted Outcome |

| This compound | m-CPBA | 1,1-Diethylpropyl | 1,1-Dimethylpropyl 3,3-diethylbutanoate | Major Product |

| This compound | m-CPBA | 1,1-Dimethylpropyl | 1,1-Diethylpropyl 3,3-dimethylbutanoate | Minor Product |

Table 1: Predicted outcomes of the Baeyer-Villiger oxidation of this compound.

Beckmann Rearrangement

The Beckmann rearrangement is a transformation of an oxime into an amide, typically under acidic conditions. masterorganicchemistry.combyjus.com The reaction is initiated by the conversion of the ketone to its corresponding oxime using hydroxylamine (B1172632). For an unsymmetrical ketone like this compound, this initial step can produce a mixture of (E)- and (Z)-oxime stereoisomers.

The rearrangement itself involves the migration of the alkyl group positioned anti-periplanar to the hydroxyl group on the oxime nitrogen. masterorganicchemistry.com The protonated hydroxyl group acts as a good leaving group (water), and its departure is concerted with the 1,2-alkyl shift to the electron-deficient nitrogen atom. youtube.com Consequently, the stereochemistry of the oxime precursor directly dictates the structure of the resulting N-substituted amide.

(E)-Oxime Isomer: The 1,1-diethylpropyl group is anti to the hydroxyl group. Its migration would result in the formation of N-(1,1-diethylpropyl)-3,3-dimethylbutanamide.

(Z)-Oxime Isomer: The 1,1-dimethylpropyl group is anti to the hydroxyl group. Its migration would yield N-(1,1-dimethylpropyl)-3,3-diethylbutanamide.

The steric hindrance around the carbonyl group would likely influence the E/Z ratio of the oxime isomers, thereby affecting the final product distribution of the amides.

| Oxime Precursor | Migrating Group (anti to -OH) | Amide Product |

| (E)-3,3-Diethyl-5,5-dimethylheptan-4-one oxime | 1,1-Diethylpropyl | N-(1,1-Diethylpropyl)-3,3-dimethylbutanamide |

| (Z)-3,3-Diethyl-5,5-dimethylheptan-4-one oxime | 1,1-Dimethylpropyl | N-(1,1-Dimethylpropyl)-3,3-diethylbutanamide |

Table 2: Potential products from the Beckmann rearrangement of the oxime isomers of this compound.

Wagner-Meerwein-type Rearrangements

Wagner-Meerwein rearrangements are a class of carbocation-mediated 1,2-alkyl or hydride shifts that result in a skeletal reorganization to form a more stable carbocation intermediate. wikipedia.orgmychemblog.com While the ketone itself is not prone to this rearrangement, its corresponding 1,2-diol derivative (a pinacol) would be an ideal substrate for an acid-catalyzed pinacol (B44631) rearrangement, which proceeds via a Wagner-Meerwein shift. libretexts.orgmasterorganicchemistry.com

Let us consider the hypothetical precursor, 3,3,5-triethyl-4,4-dimethylheptan-4,5-diol. Upon treatment with acid, one of the two hydroxyl groups would be protonated and depart as water, generating a carbocation. Due to the unsymmetrical nature of the diol, protonation can occur at either C4 or C5, leading to two possible tertiary carbocation intermediates. The subsequent step is the migration of an adjacent alkyl group to the carbocation center, which is driven by the formation of a resonance-stabilized, protonated ketone.

Carbocation at C5: If the hydroxyl at C5 leaves, a tertiary carbocation is formed. The migration of the adjacent 1,1-diethylpropyl group from C4 to C5 would occur, leading to the formation of 3,3,5,5-tetraethyl-4-methylheptan-4-one.

Carbocation at C4: If the hydroxyl at C4 leaves, a tertiary carbocation forms at C4. This would be followed by the migration of an ethyl group from C5 to C4 to produce a new ketone.

The relative stability of the carbocation intermediates and the migratory aptitude of the neighboring groups would determine the major reaction pathway. Given the high degree of substitution, the rearrangement is expected to be highly regioselective, favoring the pathway that alleviates the most steric strain.

| Diol Precursor | Initial Carbocation | Migrating Group | Rearranged Ketone Product |

| 3,3,5-Triethyl-4,4-dimethylheptan-4,5-diol | Tertiary carbocation at C5 | 1,1-Diethylpropyl group | 3,3,5,5-Tetraethyl-4-methylheptan-4-one |

| 3,3,5-Triethyl-4,4-dimethylheptan-4,5-diol | Tertiary carbocation at C4 | Ethyl group | 3,4,4-Triethyl-5,5-dimethylheptan-3-one |

Table 3: Hypothetical pinacol rearrangement pathways for a diol derivative.

Favorskii Rearrangement

The Favorskii rearrangement involves the base-catalyzed reorganization of an α-halo ketone to a carboxylic acid derivative. wikipedia.orgorganicreactions.orgadichemistry.com This reaction requires the initial halogenation of the starting ketone at one of its α-carbons (C2 or C6). Given the steric hindrance, selective monohalogenation of this compound could be challenging.

Assuming an α-chloro ketone, such as 2-chloro-3,3-diethyl-5,5-dimethylheptan-4-one, is formed, treatment with a base like sodium ethoxide would initiate the rearrangement. The mechanism is thought to proceed via the formation of a highly strained cyclopropanone (B1606653) intermediate. wikipedia.orgorganic-chemistry.org The base then attacks the carbonyl carbon of this intermediate, leading to a ring-opening that yields an ester. The cleavage of the cyclopropanone ring typically occurs to generate the more stable of the two possible carbanionic intermediates.

For the cyclopropanone derived from the title ketone, the ring-opening would result in the formation of a highly branched ester, representing a significant contraction and reorganization of the original carbon skeleton. If the ketone lacks enolizable protons at the α'-position, a quasi-Favorskii rearrangement may occur through an alternative mechanism. adichemistry.comnrochemistry.com

| α-Halo Ketone Precursor | Base/Reagent | Key Intermediate | Final Product |

| 2-Chloro-3,3-diethyl-5,5-dimethylheptan-4-one | Sodium Ethoxide | Substituted cyclopropanone | Ethyl 2,2-diethyl-4,4-dimethyl-3-ethylpentanoate |

Table 4: Predicted Favorskii rearrangement of an α-halo derivative.

Derivatization and Functionalization Strategies for 3,3 Diethyl 5,5 Dimethylheptan 4 One

Synthesis and Characterization of Novel Derivatives (e.g., Oximes, Hydrazones, Ketals) for Structural Probes

The synthesis of derivatives such as oximes, hydrazones, and ketals from 3,3-Diethyl-5,5-dimethylheptan-4-one provides valuable structural probes and can alter the compound's chemical properties. However, the sterically hindered nature of the carbonyl group necessitates carefully chosen reaction conditions.

Oxime Formation: The reaction of this compound with hydroxylamine (B1172632) hydrochloride typically requires elevated temperatures and a base to neutralize the liberated HCl, driving the equilibrium towards the oxime product. The significant steric hindrance around the carbonyl carbon can lead to slower reaction rates compared to less hindered ketones.

Hydrazone Formation: Similar to oximation, the formation of hydrazones by reacting the ketone with hydrazine (B178648) or its derivatives is also influenced by steric factors. osi.lvnih.gov The reaction mechanism involves nucleophilic attack of the hydrazine at the carbonyl carbon, followed by dehydration. organic-chemistry.org The bulk of the surrounding alkyl groups can make this a challenging transformation, often requiring prolonged reaction times or microwave assistance to achieve reasonable yields.

Ketal Formation: The protection of the carbonyl group as a ketal is a common strategy in multi-step synthesis. For a sterically hindered ketone like this compound, direct ketalization with simple diols under standard acidic conditions can be inefficient. The use of more reactive orthoformates in the presence of a strong acid catalyst can facilitate this transformation.

Table 1: Synthesis of this compound Derivatives This table presents plausible data for the synthesis of derivatives based on general principles for sterically hindered ketones, as specific experimental data for this compound is not readily available.

| Derivative | Reagents | Conditions | Yield (%) | Characterization Notes (Predicted) |

|---|---|---|---|---|

| Oxime | NH₂OH·HCl, Pyridine | Reflux, 24h | 65 | ¹H NMR: Broad singlet for OH proton; ¹³C NMR: Shift of C=N carbon to ~160 ppm. |

| Hydrazone | N₂H₄·H₂O, Ethanol | Reflux, 48h | 58 | ¹H NMR: Broad singlet for NH₂ protons; Mass Spec: Correct molecular ion peak. |

| Dimethyl Ketal | HC(OCH₃)₃, HCl (cat.) | Room Temp, 72h | 75 | ¹H NMR: Singlet for two OCH₃ groups; ¹³C NMR: Appearance of a quaternary carbon at ~100 ppm. |

Functionalization at the Alpha-Carbon Positions via Enolate Chemistry

The presence of α-hydrogens in this compound allows for functionalization via enolate intermediates. The symmetrical nature of the ketone simplifies regioselectivity issues, but the steric bulk presents challenges for subsequent reactions.

Directed Enolization and Subsequent Electrophilic Trapping Reactions

The formation of an enolate from this compound can be achieved using a strong, sterically hindered base like lithium diisopropylamide (LDA). semanticscholar.orgnih.gov This base is capable of deprotonating one of the α-carbons to generate the corresponding lithium enolate. Due to the symmetry of the ketone, only one enolate is formed. Once generated, this nucleophilic enolate can be trapped by various electrophiles. However, the success of the trapping reaction is highly dependent on the steric accessibility of the enolate's α-carbon. Less bulky electrophiles are generally more successful.

Table 2: Electrophilic Trapping of the Enolate of this compound Illustrative data based on known reactivity of hindered enolates.

| Electrophile | Reagent | Product | Yield (%) |

|---|---|---|---|

| Alkylation | CH₃I | 2,2-Dimethyl-4,4-diethyl-3-pentanone | 70 |

| Silylation | (CH₃)₃SiCl | 3,3-Diethyl-5,5-dimethyl-4-(trimethylsilyloxy)hept-3-ene | 85 |

| Aldol (B89426) Addition | CH₃CHO | 2,2-Dimethyl-4,4-diethyl-5-hydroxy-3-hexanone | 50 |

Aldol and Related Condensation Reactions with Steric Considerations

The enolate of this compound can participate in aldol and related condensation reactions. However, the steric hindrance at the α-position significantly impacts the feasibility and outcome of these reactions. The approach of the electrophilic carbonyl component to the nucleophilic enolate is severely restricted. Consequently, reactions with simple, unhindered aldehydes may proceed, albeit slowly, while reactions with ketones or bulky aldehydes are generally unsuccessful. The equilibrium of the aldol addition often lies towards the starting materials, and forcing conditions may be required to drive the reaction forward.

Remote Functionalization of the Alkyl Chains

Given the steric congestion around the carbonyl group and the α-carbons, remote functionalization of the less hindered positions on the alkyl chains presents an attractive alternative for introducing new functionality. Strategies such as directed C-H activation, radical-mediated processes, or transition-metal-catalyzed chain-walking can potentially be employed. These methods allow for the introduction of functional groups at positions that are electronically and sterically distant from the directing ketone group. While specific examples for this compound are not documented, the principles of these reactions suggest their applicability. For instance, a palladium-catalyzed process could potentially isomerize a double bond along the alkyl chain, allowing for functionalization at a less hindered site.

Application of this compound as a Synthetic Intermediate or Building Block

The unique sterically encumbered structure of this compound makes it an interesting, albeit challenging, building block in organic synthesis. Its derivatives could serve as precursors to novel carbocyclic or heterocyclic systems where the bulky substituents influence the conformational properties and reactivity of the target molecules. For example, the corresponding oxime could undergo a Beckmann rearrangement to produce a sterically hindered amide, a motif that could be of interest in materials science or medicinal chemistry. Furthermore, the ketone itself could be a starting material for the synthesis of highly branched alkanes with specific physical properties.

Computational Chemistry and Theoretical Studies on 3,3 Diethyl 5,5 Dimethylheptan 4 One

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of 3,3-diethyl-5,5-dimethylheptan-4-one. These calculations provide insights into the molecule's stability, reactivity, and spectroscopic properties.

A hypothetical analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would indicate the regions most susceptible to nucleophilic and electrophilic attack, respectively. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability.

| Parameter | Calculated Value (Hypothetical) | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons, prone to donation. |

| LUMO Energy | 1.2 eV | Represents the energy of the lowest energy unoccupied orbital, available to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 2.8 D | Quantifies the polarity of the molecule, arising from the carbonyl group. |

Molecular Dynamics Simulations for Conformational Space Exploration and Dynamics

Due to the presence of multiple single bonds and bulky alkyl groups, this compound can adopt a vast number of conformations. Molecular Dynamics (MD) simulations are a powerful tool to explore this conformational space and understand the molecule's dynamic behavior.

MD simulations would likely reveal that the molecule exists as a dynamic ensemble of interconverting conformers at room temperature. The bulky diethyl and dimethyl groups significantly restrict the rotational freedom around the central carbonyl group, leading to a limited number of low-energy conformers. The analysis of dihedral angle distributions from MD trajectories would highlight the preferred orientations of the alkyl chains.

These simulations can also provide insights into the intramolecular interactions, such as van der Waals forces, that govern the conformational preferences. Understanding the accessible conformations is crucial for predicting the molecule's physical properties and its interactions with other molecules.

| Dihedral Angle | Most Probable Angle (°) (Hypothetical) | Barrier to Rotation (kcal/mol) (Hypothetical) |

| C2-C3-C4-C5 | 180 (anti-periplanar) | 5.2 |

| C3-C4-C5-C6 | -65 (gauche) | 4.8 |

| Et(C3)-C3-C4=O | 120 | 3.5 |

| Me(C5)-C5-C4=O | -110 | 3.9 |

Prediction of Spectroscopic Parameters and Their Correlation with Molecular Structure

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structures and electronic properties.

The infrared (IR) spectrum of this compound is expected to show a strong absorption band corresponding to the C=O stretching vibration, typically in the range of 1700-1720 cm⁻¹. libretexts.orglibretexts.org The precise frequency would be influenced by the steric hindrance around the carbonyl group.

Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated. The ¹³C NMR spectrum would feature a characteristic signal for the carbonyl carbon in the downfield region (around 210-215 ppm). libretexts.org The ¹H NMR spectrum would be complex due to the numerous, chemically similar protons in the ethyl and methyl groups, with their chemical shifts influenced by their proximity to the carbonyl group and the molecule's conformational flexibility.

| Nucleus | Predicted Chemical Shift (ppm) (Hypothetical) | Key Structural Influence |

| ¹³C (C=O) | 213.5 | Carbonyl group environment. |

| ¹³C (Quaternary C3/C5) | 55.2 / 58.9 | Steric crowding and proximity to the carbonyl. |

| ¹H (CH₂ of ethyl) | 2.45 | Deshielding by the adjacent carbonyl group. |

| ¹H (CH₃ of ethyl) | 0.88 | Further from the carbonyl, less deshielded. |

| ¹H (CH₃ of dimethyl) | 1.05 | Shielding influenced by conformational arrangement. |

Reaction Pathway Analysis and Transition State Elucidation for Key Transformations

Theoretical calculations can be employed to investigate the mechanisms of chemical reactions involving this compound. This includes identifying transition states and calculating activation energies, which are crucial for understanding reaction rates and selectivity.

For instance, the nucleophilic addition to the carbonyl group, a fundamental reaction of ketones, would be significantly hindered by the bulky alkyl groups. ijrpr.com Computational studies could map out the potential energy surface for the approach of a nucleophile, revealing a high activation barrier. Similarly, reactions involving the α-carbons, such as enolate formation, would be sterically demanding. nih.govresearchgate.net The regioselectivity of such reactions, if they occur, could be predicted by comparing the activation energies for the formation of different enolates.

| Reaction Type | Reactant | Transition State Energy (kcal/mol) (Hypothetical) | Product |

| Nucleophilic Addition | Hydride (H⁻) | 25.8 | 3,3-Diethyl-5,5-dimethylheptan-4-ol |

| Enolate Formation (less substituted α-C) | Base (e.g., LDA) | 18.2 | Kinetically favored enolate |

| Enolate Formation (more substituted α-C) | Base (e.g., LDA) | 22.5 | Thermodynamically favored enolate |

Development of Molecular Force Fields Tailored for Branched Aliphatic Ketones

Molecular mechanics force fields are essential for conducting large-scale simulations, such as those of liquids or solutions. researchgate.net However, standard force fields may not accurately represent the complex intramolecular interactions in highly branched molecules like this compound.

Advanced Analytical Methodologies in the Research of 3,3 Diethyl 5,5 Dimethylheptan 4 One

High-Resolution NMR Spectroscopy for Complex Structural Elucidation and Dynamic Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 3,3-Diethyl-5,5-dimethylheptan-4-one. The complexity of this molecule, with its numerous overlapping proton and carbon signals, necessitates the use of advanced NMR techniques beyond simple one-dimensional spectra.

Two-dimensional (2D) NMR experiments are critical for assembling the molecular framework. Correlation Spectroscopy (COSY) would be employed to establish proton-proton coupling networks, for instance, identifying the connectivity within the ethyl and heptane (B126788) backbone fragments. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are then used to correlate proton signals with their directly attached (one-bond) and more distant (two- or three-bond) carbon atoms, respectively. This allows for the unambiguous assignment of all proton and carbon chemical shifts.

Given the steric hindrance around the carbonyl group, Variable Temperature NMR (VT-NMR) could be a valuable technique to study the dynamic processes of this molecule, such as the rotational barriers of the bulky substituent groups. By acquiring spectra at different temperatures, it may be possible to observe changes in the line shape of the signals, which can provide information on the energy barriers associated with conformational exchange.

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|

| C1 | 14.2 | 0.85 (t, 6H) |

| C2 | 25.1 | 1.60 (q, 4H) |

| C3 | 55.0 | - |

| C4 | 215.0 | - |

| C5 | 50.0 | - |

| C6 | 30.0 | 1.20 (s, 9H) |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable insights into the functional groups and conformational properties of this compound.

FT-IR spectroscopy is particularly sensitive to polar bonds and would show a strong, characteristic absorption band for the carbonyl (C=O) stretching vibration, expected in the range of 1700-1725 cm⁻¹, with the exact position influenced by the steric bulk of the adjacent groups. The various C-H stretching and bending vibrations of the ethyl and methyl groups would also be prominent in the spectrum.

Raman spectroscopy, being more sensitive to non-polar bonds, would be complementary to FT-IR. It would be particularly useful for observing the C-C backbone vibrations and the symmetric C-H stretching modes. By comparing the experimental FT-IR and Raman spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), a detailed conformational analysis can be performed, and the presence of different conformers in the sample can be investigated.

Advanced Mass Spectrometry Techniques for Fragmentation Pathway Analysis and Purity Assessment

Advanced mass spectrometry (MS) techniques are crucial for determining the molecular weight and fragmentation pathways of this compound, which in turn confirms its structure and assesses its purity.

High-resolution mass spectrometry (HRMS), using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition.

Tandem mass spectrometry (MS/MS) experiments are essential for elucidating the fragmentation pathways. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions would be produced. For this compound, key fragmentations would likely involve McLafferty rearrangements and alpha-cleavages adjacent to the carbonyl group, leading to the loss of neutral fragments such as alkenes. Analyzing these fragmentation patterns provides definitive structural confirmation.

Chromatographic Techniques for Separation and Isomer Resolution

Chromatographic techniques are fundamental for the separation and purification of this compound and for the resolution of any potential isomers.

Preparative High-Performance Liquid Chromatography (HPLC) would be a suitable method for purifying the compound on a larger scale. The choice of a normal-phase or reversed-phase column and the mobile phase composition would be optimized to achieve the best separation from any synthetic byproducts or starting materials.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for both the separation and identification of volatile compounds like this ketone. The use of specialized detectors, such as a flame ionization detector (FID) for quantification or a mass spectrometer for identification, provides comprehensive information. The retention time in the gas chromatogram is a characteristic property of the compound under specific conditions, and the mass spectrum of the eluting peak provides a fingerprint for its identification.

X-ray Crystallography and Electron Diffraction for Solid-State Structural Determination

If obtaining single crystals of sufficient quality for X-ray diffraction is not feasible, electron diffraction techniques could be employed on microcrystalline samples to obtain similar structural information.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Future Research Directions and Academic Applications

Design and Synthesis of Analogues with Modified Steric and Electronic Properties

A significant area of future research lies in the design and synthesis of analogues of 3,3-diethyl-5,5-dimethylheptan-4-one. By systematically altering the steric and electronic properties of the substituents, a deeper understanding of structure-reactivity relationships in hindered ketones can be achieved.

Table 1: Potential Analogues and Their Research Focus

| Analogue Name | Structural Modification | Research Focus |

| 3,3,5,5-Tetrapropylheptan-4-one | Increased steric bulk | To probe the limits of steric hindrance on carbonyl reactivity. |

| 1,1,1-Trifluoro-3,3-diethyl-5,5-dimethylheptan-4-one | Introduction of electron-withdrawing groups | To study the effect of electronic perturbations on the carbonyl group's reactivity and spectroscopic properties. |

| 3,3-Diethyl-5,5-di(prop-1-en-2-yl)heptan-4-one | Introduction of unsaturation | To explore intramolecular reactions and the influence of π-systems on the carbonyl group. |

The synthesis of these sterically demanding ketones would likely require novel synthetic strategies, moving beyond standard methods like the Claisen condensation which are often limited in creating highly congested centers. Methodologies for the synthesis of sterically hindered amines and other complex molecules could be adapted for this purpose.

Exploration of this compound as a Model Compound for Steric Effects in Organic Reactions

The pronounced steric hindrance in this compound makes it an excellent model compound for investigating the role of steric effects in various organic reactions. Its bulky nature is expected to significantly influence reaction rates and equilibrium positions.

Key research questions to be addressed include:

Nucleophilic Addition: How does the extreme steric hindrance affect the approach of nucleophiles to the carbonyl carbon? Studies could compare the reactivity of this ketone with less hindered analogues towards a range of nucleophiles.

Enolate Formation: The kinetics and thermodynamics of enolate formation would be significantly impacted by the bulky substituents. Research in this area could provide valuable data on the interplay between steric and electronic effects in enolate chemistry.

Reduction Reactions: The stereoselectivity of reductions of the carbonyl group could be explored using various reducing agents. The bulky framework may lead to unusual and highly selective transformations.

Integration into Supramolecular Architectures or Material Science Contexts

The rigid and bulky nature of this compound and its derivatives could be exploited in the field of supramolecular chemistry and materials science. wikipedia.org The study of non-covalent interactions is key to understanding biological processes and is often the inspiration for supramolecular research. wikipedia.org

Potential applications include:

Host-Guest Chemistry: The ketone or its derivatives could serve as a scaffold for creating molecular hosts with well-defined cavities, capable of selectively binding guest molecules.

Liquid Crystals: The introduction of appropriate functional groups onto the heptanone framework could lead to the formation of novel liquid crystalline materials.

Molecular Machines: The sterically hindered nature of the molecule could be used to control rotational and translational motion in mechanically interlocked molecules like rotaxanes and catenanes.

Development of Green Chemistry Approaches for the Synthesis of Hindered Ketones

The synthesis of sterically hindered ketones often involves multi-step procedures that generate significant chemical waste. Developing greener synthetic routes is a crucial area of research. innoget.com This could involve:

Catalytic Methods: The development of new catalysts that can efficiently construct the quaternary carbon centers adjacent to the carbonyl group would be a significant advancement. innoget.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of starting material atoms into the final product.

Renewable Feedstocks: Exploring the use of bio-based starting materials to synthesize the heptanone framework would align with the principles of green chemistry.

Advanced Spectroscopic Probes for Investigating its Reactivity in Real-Time

The unique structure of this compound would give rise to distinct spectroscopic signatures. Advanced spectroscopic techniques could be employed to study its structure and reactivity in detail.

Table 2: Spectroscopic Techniques and Their Potential Applications

| Spectroscopic Technique | Expected Observation | Research Application |

| Infrared (IR) Spectroscopy | The carbonyl (C=O) stretch would likely appear at a typical frequency for an aliphatic ketone, around 1715 cm⁻¹. libretexts.orgpressbooks.pub | To monitor the progress of reactions involving the carbonyl group. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | The ¹³C NMR signal for the carbonyl carbon would be expected in the 200-215 ppm range. pressbooks.pub The ¹H NMR spectrum would show complex splitting patterns due to the ethyl and methyl groups. | To elucidate the precise three-dimensional structure and study dynamic processes. |

| Mass Spectrometry | The molecular ion peak would be observed, and characteristic fragmentation patterns could provide structural information. libretexts.org | To confirm the molecular weight and identify reaction products and intermediates. |

| Time-Resolved Spectroscopy | To study the kinetics of fast reactions involving the ketone, such as photochemical processes or reactions with highly reactive intermediates. |

By employing these advanced techniques, researchers could gain unprecedented insights into the behavior of this sterically encumbered molecule.

Q & A

Q. Table 1: Expected Spectral Data for this compound

| Technique | Key Signals |

|---|---|

| IR | C=O stretch: 1715 cm⁻¹ |

| ¹H NMR | δ 0.9 (t, 6H, CH₃ of ethyl); δ 1.3 (m, 8H, CH₂ of ethyl); δ 1.1 (s, 6H, CH₃ of methyl) |

| ¹³C NMR | δ 212 (C=O); δ 28 (C3 and C5); δ 22 (CH₃ of methyl); δ 12 (CH₂ of ethyl) |

| MS | m/z 198 (M⁺), 155 (M⁺–C₃H₇), 113 (M⁺–C₅H₁₁O) |

Q. Table 2: Synthesis Optimization Parameters

| Parameter | Optimal Condition | Competing Reaction | Mitigation Strategy |

|---|---|---|---|

| Alkylation Agent | Ethyl bromide | Over-alkylation | Slow addition, low temperature |

| Catalyst | Pd/C (for hydrogenation steps) | Dehydration | Use mild oxidizing agents (PCC) |

| Solvent | Dry THF | Solvolysis | Anhydrous conditions, molecular sieves |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.